molecular formula C17H28BClFNO2 B2365714 2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl CAS No. 2096334-24-4

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl

Cat. No.: B2365714
CAS No.: 2096334-24-4
M. Wt: 343.67
InChI Key: ARBADHZQZYLKTI-UHFFFAOYSA-N
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Description

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is known for its unique reactivity and versatility in various chemical transformations, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl typically involves the reaction of 2-(Diethylaminomethyl)-4-fluorophenylboronic acid with pinacol in the presence of an acid catalyst. The reaction conditions often include mild temperatures and anhydrous solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the development of boron-containing drugs and probes for biological studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl stands out due to its unique combination of the diethylaminomethyl and fluorophenyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex molecules and the development of novel materials .

Properties

IUPAC Name

N-ethyl-N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BFNO2.ClH/c1-7-20(8-2)12-13-11-14(19)9-10-15(13)18-21-16(3,4)17(5,6)22-18;/h9-11H,7-8,12H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBADHZQZYLKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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